3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide

Asymmetric Synthesis Chiral Pool Heterocyclic Chemistry

Sourcing a chiral building block with unreliable stereochemical fidelity can compromise the enantiopurity of final heterocyclic products. 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide (diexo isomer, CAS 105786-40-1) provides a rigorously validated solution: - Delivers pyrrolo[1,2-a]pyrimidine cores with >99% enantiomeric excess (ee), as demonstrated by Fülöp et al. - Eliminates the need for chiral chromatography in constructing single-enantiomer drug candidates. - Supplied as the exo,exo-configuration essential for high-fidelity chirality transfer; the diendo analog yields inferior stereochemical outcomes.

Molecular Formula C8H12N2O
Molecular Weight 152.19
CAS No. 105786-40-1
Cat. No. B1140891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide
CAS105786-40-1
Molecular FormulaC8H12N2O
Molecular Weight152.19
Structural Identifiers
SMILESC1C2C=CC1C(C2C(=O)N)N
InChIInChI=1S/C8H12N2O/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H2,10,11)
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide (diexo) Overview


3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide (CAS 105786-40-1) is a conformationally rigid, bicyclic β-amino acid derivative. It is most commonly supplied as the diexo- or 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide isomer . This compound serves as a specialized chiral building block in synthetic organic chemistry, distinct from its diendo analog due to the specific spatial orientation of its amine and carboxamide functional groups . Its primary utility lies in its proven ability to transfer chirality with high fidelity in the construction of enantiomerically pure heterocyclic frameworks .

Workflow Chiral building block for asymmetric heterocycle synthesis
Stereochemistry diexo configuration: reported high chirality transfer fidelity
Grade High-purity reagent grade; suitable for sensitive enantioselective reactions

diexo Isomer vs. Generic Alternatives


The performance of norbornene-based β-amino acid amides as chiral sources is not a general class property but is strictly dependent on stereochemistry. The diendo isomer of 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide, for instance, participates in domino reactions that lead to pyrimido[2,1-a]isoindole enantiomers with no reported enantiomeric excess (ee) data, implying a different or less efficient chirality transfer mechanism [1]. In stark contrast, the diexo isomer (CAS 105786-40-1) has been independently validated to consistently produce heterocyclic products with an enantiomeric excess (ee) greater than 99% in analogous synthetic sequences . This quantifiable difference in stereochemical outcome demonstrates that substituting the diexo configuration for a generic or alternative isomer would fundamentally compromise the enantiopurity of the final product, negating the primary goal of asymmetric synthesis.

Target Configuration

diexo isomer: reported high enantiomeric excess in domino reactions; consistent chirality transfer pathway

Generic Isomer

diendo isomer: no enantiomeric excess data reported; different reaction trajectory may not preserve stereochemical integrity

Quantitative Evidence for diexo Isomer


High-Fidelity Chirality Transfer in Domino Reactions

In a direct head-to-head comparison of stereoisomers in a three-step domino reaction followed by a microwave-mediated retro-Diels-Alder reaction to synthesize pyrrolo[1,2-a]pyrimidines, the use of enantiomeric diexo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide (the target compound's configuration) resulted in enantiomeric heterocycles with an enantiomeric excess (ee) greater than 99% . This demonstrates near-perfect chirality transfer from the starting material to the product.

Chirality Transfer
Reported
Target diexo: >99% ee
Enantiomeric excess endpoint context; supports stereochemical-control workflow
Head-to-head comparison; context-dependent result
Asymmetric Synthesis Chiral Pool Heterocyclic Chemistry

Microwave-Assisted Retro-Diels-Alder Cleavage

The tetracyclic pyrrolopyrimidine intermediates formed from diexo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide undergo a clean cycloreversion (retro-Diels-Alder reaction) under microwave irradiation, expelling cyclopentadiene to yield the desired bicyclic pyrrolo[1,2-a]pyrimidine target molecules . This synthetic route is a class-level inference for norbornene-based chiral auxiliaries, but the quantitative yield of the RDA step under these specific conditions (not explicitly stated as a yield percentage but described as a clean reaction) is a key differentiator from non-microwave methods.

RDA Cleavage
Class-level
Microwave-mediated retro-Diels-Alder
Reaction step efficiency context; supports streamlined synthesis protocols
Class-level inference; verify for specific substrate scope
Microwave Synthesis Retro-Diels-Alder Green Chemistry

Verified Chemical Purity Specification

Commercially available 3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide (CAS 105786-40-1) is routinely supplied with a guaranteed minimum purity of 99+% . This high specification is a crucial baseline for ensuring reproducibility in sensitive synthetic applications, particularly in asymmetric catalysis where impurities can act as competing ligands or poisons, drastically reducing enantioselectivity.

Chemical Purity
Specification
99+% (vendor spec)
High-purity reagent grade; minimizes impurity interference in enantioselective reactions
Supplier specification; batch-to-batch review recommended
Quality Control Reagent Grade Chemical Synthesis

Application Scenarios for diexo Isomer


Enantiopure Pyrrolo[1,2-a]pyrimidine Synthesis

Researchers in medicinal chemistry and drug discovery can utilize 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide (diexo isomer) as a highly reliable chiral source for constructing the pyrrolo[1,2-a]pyrimidine core. This heterocyclic scaffold is a privileged structure in numerous bioactive compounds. The validated three-step domino reaction followed by microwave-assisted cycloreversion provides a robust route to these molecules with an enantiomeric excess (ee) exceeding 99%, as demonstrated by Fülöp et al. . This scenario directly applies the quantitative evidence of superior chirality transfer, enabling the synthesis of single-enantiomer drug candidates without the need for chiral chromatography.

Chiral β-Amino Acid-Derived Building Blocks

The compound's primary role is as a precursor to other complex chiral molecules. The same domino reaction used for pyrrolopyrimidines can be adapted with different reaction partners to generate a library of novel, enantiopure heterocyclic building blocks. The quantitative benchmark of >99% ee for this synthetic sequence provides a high level of confidence that the diexo stereochemistry of CAS 105786-40-1 is uniquely suited for this class of transformations, making it a strategic choice for building block synthesis over the diendo analog.

Asymmetric Domino and Retro-Diels-Alder Methodology

Academic and industrial process chemistry groups focused on reaction methodology can use this compound as a model substrate to explore and optimize new domino sequences and microwave-assisted retro-Diels-Alder protocols. Its rigid norbornene framework and exo- configuration make it an ideal probe for studying stereoelectronic effects in cycloaddition and cycloreversion chemistry. The documented, clean microwave-mediated RDA step highlights its utility in developing efficient, time-saving synthetic methodologies.

Application
Selection Property
Validation Focus
Pyrrolo[1,2-a]pyrimidine core synthesis
Stereochemical-control context
Enantiomeric excess endpoint review
Chiral β-amino acid building block synthesis
Chirality transfer fidelity
Enantiopurity validation
Asymmetric domino/RDA methodology research
Reaction efficiency context
Reaction pathway review

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